6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with bromine, chlorine, and a carboxamide group, along with a phenyl ring substituted with fluorine and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted pyridine and phenyl precursors. The synthesis may involve:
Halogenation: Introduction of bromine and chlorine atoms onto the pyridine ring.
Coupling Reactions: Formation of the pyrazole moiety through cyclization reactions.
Amidation: Introduction of the carboxamide group via reaction with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen or halogen atoms.
Cyclization: Formation of additional rings or fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide
- 6-bromo-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide
- 6-bromo-5-chloro-N-phenylpyridine-3-carboxamide
Uniqueness
The presence of both bromine and chlorine atoms, along with the pyrazole and fluorophenyl groups, makes 6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide unique. These substitutions can significantly influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.
Properties
IUPAC Name |
6-bromo-5-chloro-N-(3-fluoro-4-pyrazol-1-ylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClFN4O/c16-14-11(17)6-9(8-19-14)15(23)21-10-2-3-13(12(18)7-10)22-5-1-4-20-22/h1-8H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWJEHIOILFEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(N=C3)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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